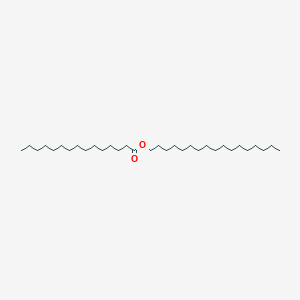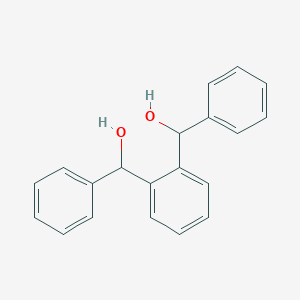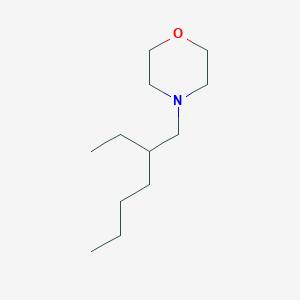
4-(2-Ethylhexyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylhexyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The 4-(2-Ethylhexyl) derivative features an ethylhexyl group attached to the nitrogen atom, which influences its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)morpholine typically involves the reaction of morpholine with 2-ethylhexyl halides under basic conditions. The reaction can be represented as follows:
Morpholine+2-Ethylhexyl Halide→this compound+Halide Salt
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
4-(2-Ethylhexyl)morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholine derivatives.
科学的研究の応用
4-(2-Ethylhexyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of 4-(2-Ethylhexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The ethylhexyl group enhances its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the ethylhexyl group.
4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of an ethylhexyl group.
4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.
Uniqueness
4-(2-Ethylhexyl)morpholine is unique due to its enhanced lipophilicity and steric properties conferred by the ethylhexyl group. These characteristics make it more effective in applications requiring membrane penetration and interaction with hydrophobic targets.
特性
CAS番号 |
39198-80-6 |
|---|---|
分子式 |
C12H25NO |
分子量 |
199.33 g/mol |
IUPAC名 |
4-(2-ethylhexyl)morpholine |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3 |
InChIキー |
PLDOUZLGXUWKRT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


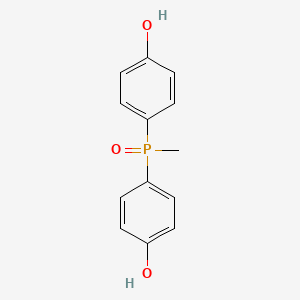
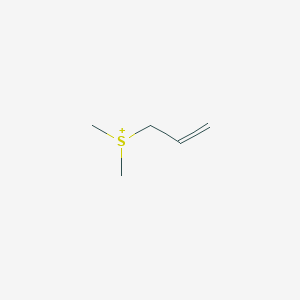


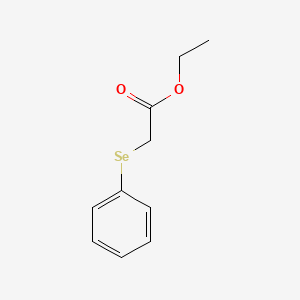
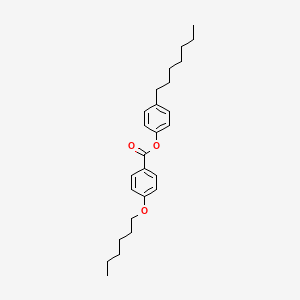
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
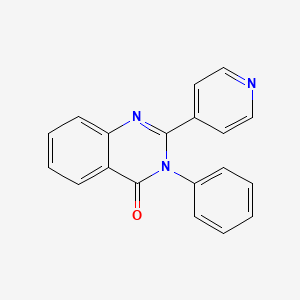
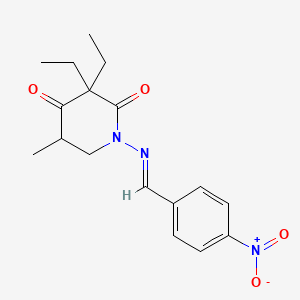
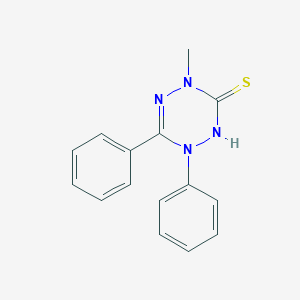
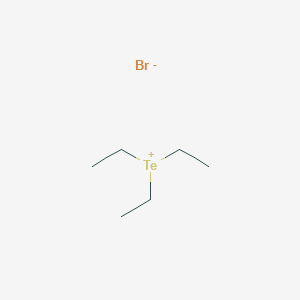
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
